molecular formula C20H20ClNO5 B157154 Chelidonine, hydrochloride CAS No. 4312-31-6

Chelidonine, hydrochloride

Cat. No. B157154
CAS RN: 4312-31-6
M. Wt: 389.8 g/mol
InChI Key: LVURMIFHBFKWNP-PHANBDLMSA-N
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Description

Chelidonine is a major secondary metabolite found in Chelidonium majus L. (Papaveraceae), a plant with a long history of medicinal use in Europe and Chinese herbal medicine. It belongs to the class of isoquinoline alkaloids, which also includes sanguinarine, chelerythrine, berberine, and coptisine. Chelidonine and its related compounds have demonstrated a range of pharmacological activities, such as antiviral, antitumor, and antimicrobial effects both in vitro and in vivo .

Synthesis Analysis

The enantioselective synthesis of chelidonine has been achieved through key steps involving Sharpless asymmetric dihydroxylation and stereospecific catalytic hydrogenation. This process manipulates the B/C-dehydro ring juncture of the benzo[c]phenanthridine skeleton, introducing oxygen functions on the C ring to construct stereogenic centers .

Molecular Structure Analysis

Chelidonine maintains its conformation in solution as it does in the crystal state. Even upon protonation, the molecule preserves its conformation, forming a strong intramolecular N+HO hydrogen bond. Conformational searches suggest that the geometry observed in the crystal state is the global energetic minimum for the molecule .

Chemical Reactions Analysis

Chelidonine has been shown to inhibit cytochrome P450 enzymes (CYP), particularly CYP2D6, through a mechanism-based inactivation process. This inhibition is time-, concentration-, and NADPH-dependent, and the enzyme activity loss is not reversible after dialysis. The inactivation involves the formation of reactive metabolites that can lead to potential drug-drug interactions .

Physical and Chemical Properties Analysis

Chelidonine's physical and chemical properties are closely related to its biological activities. For instance, its ability to inhibit tubulin polymerization disrupts microtubular structures in cells, leading to a G2/M arrest characterized by abnormal metaphase morphology and increased levels of cyclin B1 and cdc2 kinase activity. This inhibition also activates the stress-activated protein kinase/jun kinase pathway (SAPK/JNK) . Additionally, chelidonine's interaction with various signaling pathways, such as the TLR4/NF-κB pathway, underlies its anti-inflammatory effects .

Relevant Case Studies

Chelidonine has been studied in various cell lines and animal models to elucidate its pharmacological effects. For example, it has been found to suppress LPS-induced production of inflammatory mediators in RAW264.7 macrophages and in LPS-stimulated mice, indicating its potential for treating inflammatory conditions . In MCF-7 breast cancer cells, chelidonine induces multiple mechanisms of cell death, including apoptosis and autophagy, and has been shown to suppress telomerase activity and accelerate senescence . Furthermore, chelidonine attenuates eosinophilic airway inflammation in asthmatic mice by suppressing IL-4 and eotaxin-2 expression, suggesting its utility as an anti-asthma therapeutic .

Scientific Research Applications

Cytochrome P450 Inhibition

Chelidonine, a major bioactive constituent of greater celandine, exhibits inhibitory effects on human cytochrome P450 enzymes, particularly CYP2D6. This suggests potential drug-drug interactions due to the mechanism-based inactivation of this enzyme (Liu, Cui, Peng, Ji, & Zheng, 2018).

Pharmacological Activities

Chelidonine has demonstrated various pharmacological activities, including antitumor, analgesic, antibacterial, and spasmolytic properties. Its antitumor activity, in particular, has garnered significant attention (Zou, 2014).

Effects on Cell Cycle and Signal Transmission

Chelidonine affects tubulin polymerization, cell cycle progression, and activates the stress-activated protein kinase/jun kinase pathway (SAPK/JNK) in various cell lines, including malignant ones (Panzer, Joubert, Bianchi, Hamel, & Seegers, 2001).

Metabolic Activation

Chelidonine undergoes metabolic activation, leading to the formation of reactive metabolites responsible for enzyme inhibition. This is significant for understanding the mechanisms of its interactions and effects on the body (Liu, Peng, Zhang, Guo, Ji, & Zheng, 2019).

Nanoparticle Encapsulation for Cancer Therapy

The encapsulation of chelidonine in nanoparticles enhances its bioavailability, presenting a promising approach for targeted drug delivery in cancer treatment (Hamidia, Shahanipour, Talebian, & Monajemi, 2021).

Anti-inflammatory Activity

Chelidonine has shown significant anti-inflammatory effects by inhibiting the production of inflammatory mediators and affecting the TLR4/NF-κB signaling pathway in macrophages and mice (Liao, He, Yi, Xiang, & Ding, 2018).

Multiple Mechanisms of Cell Death in Cancer

In breast cancer cells, chelidonine triggers both apoptosis and autophagy, indicating its potential as a versatile anticancer agent (Noureini & Esmaili, 2014).

Antimicrotubule Properties

Chelidonine exhibits antimicrotubule properties, influencing the function of microtubules, which may account for various pharmacologic effects (Wolff & Knipling, 1993).

Telomerase Activity Regulation

Chelidonine influences telomerase activity and regulation, suggesting its potential for use in cancer therapies targeting telomerase (Noureini & Wink, 2009).

Apoptotic Response in Cancer Cells

Chelidonine can induce apoptosis in various cancer cell lines, showing promise as an anticancer agent (Kemeny-Beke et al., 2006).

Eosinophilic Airway Inflammation Attenuation

In asthmatic mice, chelidonine attenuates eosinophilic airway inflammation, suggesting its potential as an anti-asthma therapeutic (Kim, Hong, & Lee, 2015).

Enhanced Bioavailability in Nanoform

Nano-encapsulation of chelidonine improves its bioavailability and therapeutic index, particularly in liver injury induced by oxidative stress (Paul et al., 2013).

Antiviral, Antitumor, and Antimicrobial Properties

Chelidonium majus, containing chelidonine, exhibits antiviral, antitumor, and antimicrobial properties, highlighting its potential in various therapeutic areas (Colombo & Bosisio, 1996).

Role in Apoptosis and Cancer Cell Signaling

Chelidonine induces apoptosis in pancreatic cancer cells through the p53 and GADD45A pathways, providing insights into its therapeutic use against pancreatic cancer (Jang et al., 2021).

Interaction with DNA and Apoptotic Signaling

Chelidonine interacts with DNA and influences apoptotic signaling pathways in cancer cells, demonstrating its potential in targeted cancer therapies (Paul et al., 2012).

Modulation of Multidrug Resistance in Cancer

Chelidonine has been shown to modulate multidrug resistance in cancer cells, enhancing the efficacy of chemotherapeutics, especially against leukemia cells (El-Readi et al., 2013).

Safety And Hazards

Chelidonine is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(1S,12S,13R)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5.ClH/c1-21-7-13-11(2-3-15-20(13)26-9-23-15)18-14(22)4-10-5-16-17(25-8-24-16)6-12(10)19(18)21;/h2-3,5-6,14,18-19,22H,4,7-9H2,1H3;1H/t14-,18-,19+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVURMIFHBFKWNP-PHANBDLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC2=C(C=CC3=C2OCO3)[C@@H]4[C@H]1C5=CC6=C(C=C5C[C@@H]4O)OCO6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

476-32-4 (Parent)
Record name Chelidonine, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004312316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chelidonine, hydrochloride

CAS RN

4312-31-6
Record name Chelidonine, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004312316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4312-31-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
E Leete - Journal of the American Chemical Society, 1963 - ACS Publications
When DL-tyrosine-2-C14 was administered to Chelidonium majus plants the benzo [c] phenanthridine alkaloids, chelidonine and sanguinarine, became labeled. By systematic …
Number of citations: 36 pubs.acs.org
P Krajewski, L Kozerski, G Grynkiewicz… - Magnetic …, 2000 - Wiley Online Library
… The sample of chelidonine hydrochloride was obtained from WZZ Herbapol, (Wrocław, Poland). Its conversion into the free base was performed through solvent extraction from a …
A Panzer, E Hamel, AM Joubert, PC Bianchi… - Cancer letters, 2000 - Elsevier
Ukrain TM has been described as a semisynthetic Chelidonium majus alkaloid derivative, which exhibits selective toxicity towards malignant cells only. Its mechanism of action has …
Number of citations: 37 www.sciencedirect.com
E Leete, SJB Murrill - Phytochemistry, 1967 - Elsevier
The tetrahydroprotoberberine alkaloid, stylopine, has been synthesized with carbon-14 label at C-6. The chelidonine isolated from Chelidonium majus L. plants which had been fed dl-…
Number of citations: 30 www.sciencedirect.com
J Zagrodzka, M Gadzikowska, W Gołkiewicz… - Acta …, 2000 - infona.pl
… A variety of HPLC conditions have been studied in the development of a method for selective and accurate determination of chelidonine hydrochloride in tablets of the complex herbal …
Number of citations: 3 www.infona.pl
G Grynkiewicz, E Chojecka-Koryn… - European journal of …, 2001 - Elsevier
… A suspension of 3.5 g (9 mmol) chelidonine hydrochloride in anhydrous chloroform was treated with pyridine (1.6 mL, 19.8 mmol) and methanesulfonyl chloride (1.0 mL, 12.9 mmol) and …
Number of citations: 17 www.sciencedirect.com
A Krahulcová - Biologia Plantarum, 1979 - Springer
… Chelidonine and berberine alkaloids were tested in the form of saline solutions of chelidonine hydrochloride and berberine sulphate. Mitodepressive effects both of the alkaloids and of …
Number of citations: 2 link.springer.com
NM Turkevich, VM Musianovich - Farmatsiia, 1977 - pubmed.ncbi.nlm.nih.gov
[Basic electron optical characteristics of chelidonine hydrochloride] [Basic electron optical characteristics of chelidonine hydrochloride] …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
SS Lee, M Kai, MK Lee - Phytotherapy Research, 2001 - Wiley Online Library
… Sanguinarine hydrochloride, chelidonine hydrochloride, kynuramine, 4-hydroxyquinoline and zinc sulphate were purchased from Sigma Chemical Co. (St Louis, MO, USA). All other …
Number of citations: 45 onlinelibrary.wiley.com
LP Kuznetsova, EB Nikol'skaya, EE Sochilina… - Journal of Evolutionary …, 2002 - Springer
A comparative study has been carried out on effects of berberine (diisoquinoline alkaloid) and sanguinarine and chelidonine (benzophenanthridine alkaloids( on erythrocyte …
Number of citations: 32 link.springer.com

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